Glesatinib

Description

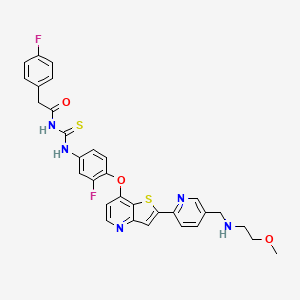

Structure

3D Structure

Properties

IUPAC Name |

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCHYHRCBXNYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27F2N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337113 | |

| Record name | Glesatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936694-12-1 | |

| Record name | Glesatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glesatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glesatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLESATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glesatinib's Mechanism of Action in NSCLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glesatinib (MGCD265) is a spectrum-selective, orally bioavailable small-molecule inhibitor targeting the MET and AXL receptor tyrosine kinases (RTKs). In non-small cell lung cancer (NSCLC), dysregulation of these pathways, particularly through MET exon 14 skipping mutations (METex14), is a key oncogenic driver. This compound exhibits a distinct Type II binding mode to the MET kinase domain, allowing it to potently inhibit both wild-type and mutated MET, including forms resistant to Type I inhibitors. By disrupting MET and AXL signaling, this compound effectively abrogates downstream pro-survival and proliferative pathways, demonstrating significant anti-tumor activity in preclinical models and clinical trials involving NSCLC patients with MET alterations.

Core Mechanism of Action

This compound's primary mechanism of action in NSCLC revolves around the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic kinase domains of MET and AXL. This inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades crucial for tumor growth, survival, invasion, and metastasis.

Targeting the MET Receptor Tyrosine Kinase

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream pathways, principally the RAS/MAPK and PI3K/AKT pathways. In NSCLC, aberrant MET activation can be driven by several mechanisms, including MET gene amplification and activating mutations such as METex14 skipping alterations.

This compound's efficacy against MET-driven NSCLC is attributed to its unique Type II binding mode. Unlike Type I inhibitors (e.g., crizotinib) that bind to the active "DFG-in" conformation of the kinase, this compound binds to the inactive "DFG-out" conformation. This is significant because acquired resistance to Type I inhibitors often arises from mutations in the MET activation loop (e.g., D1228N, Y1230C/H) that favor the active conformation. This compound, by binding to the inactive state, can overcome this resistance mechanism.[1]

Targeting the AXL Receptor Tyrosine Kinase

AXL, another RTK, and its ligand Gas6 are frequently overexpressed in NSCLC and are associated with a more aggressive, mesenchymal phenotype and resistance to conventional therapies, including EGFR inhibitors. Activation of the AXL signaling pathway promotes cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a process that enhances tumor cell motility and invasion. This compound's inhibition of AXL provides a dual-pronged attack, addressing both a primary oncogenic driver (in cases of AXL dependency) and a key resistance mechanism.

Signaling Pathways

The inhibition of MET and AXL by this compound leads to the downregulation of critical downstream signaling pathways.

Caption: this compound inhibits MET and AXL signaling pathways.

Quantitative Data

The anti-tumor activity of this compound has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nmol/L) |

| Wild-Type MET | 19[2] |

| AXL | <75[2] |

| MERTK | <75[2] |

| PDGFR family | <75[2] |

| MET D1228N mutant | Active (potency retained)[1] |

| MET Y1230C/H mutant | Active (potency retained)[1] |

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | MET Status | IC₅₀ (µM) |

| NCI-H441 | Low-level MET amplification | Concentration-dependent inhibition[2] |

| NCI-H596 | METex14 deletion | Concentration-dependent inhibition[2] |

| Hs746T | METex14 deletion and amplification | Concentration-dependent inhibition[2] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in NSCLC Patient-Derived Xenograft (PDX) Models

| PDX Model | MET Alteration | Treatment | Tumor Growth Inhibition/Regression |

| LU2503 | METex14 deletion | This compound (60 mg/kg, daily) | 92% regression (medium tumors), 74% regression (large tumors)[2] |

| LU5381 | METex14 deletion | This compound (60 mg/kg, daily) | 34% regression (medium tumors), 72% regression (large tumors)[2] |

Table 4: Clinical Efficacy of this compound in NSCLC Patients

| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) |

| Phase I | NSCLC with MET/AXL alterations | 25.9%[3] |

| Phase I | NSCLC with MET-activating mutations | 30.0%[3] |

| Phase II | NSCLC with MET activating mutations (tumor testing) | 10.7%[4] |

| Phase II | NSCLC with MET activating mutations (ctDNA testing) | 25.0%[4] |

| Phase II | NSCLC with MET amplification (tumor testing) | 15.0%[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of a test compound to the kinase active site.

Caption: Workflow for a TR-FRET based kinase binding assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in 100% DMSO. Further dilute to a 4X final concentration in kinase buffer.

-

Prepare a 4X kinase/Eu-antibody solution in kinase buffer.

-

Prepare a 2X Alexa Fluor™ conjugated kinase tracer solution in kinase buffer.

-

-

Assay Procedure:

-

Add 2.5 µL of the 4X this compound solution to the wells of a 384-well assay plate.

-

Add 2.5 µL of the 4X kinase/Eu-antibody solution to each well.

-

Add 5 µL of the 2X tracer solution to each well.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader, with excitation at 340 nm and emission at 665 nm (tracer) and 615 nm (antibody).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Caption: Workflow for a luminescent cell viability assay.

Methodology:

-

Cell Seeding:

-

Harvest and count NSCLC cells (e.g., NCI-H596, Hs746T).

-

Seed the cells into 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cell plates and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plates for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to vehicle-treated control wells.

-

Plot the percentage of viable cells against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

In Vivo Tumor Xenograft Study

Patient-derived xenograft (PDX) models are used to evaluate the anti-tumor efficacy of a compound in a system that more closely recapitulates the heterogeneity of human tumors.

Caption: Workflow for an in vivo patient-derived xenograft study.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.

-

-

Tumor Implantation:

-

Surgically implant a small fragment (2-3 mm³) of a well-characterized NSCLC PDX tumor subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (formulated in an appropriate vehicle) daily via oral gavage at the desired dose (e.g., 60 mg/kg). The control group receives the vehicle only.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volume and mouse body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Tumor regression is also a key efficacy measure.

-

-

Ethical Considerations:

-

All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Conclusion

This compound is a potent dual inhibitor of MET and AXL with a well-defined mechanism of action in NSCLC. Its unique Type II binding mode to MET provides a key advantage in overcoming resistance to Type I inhibitors. By effectively shutting down the MET and AXL signaling pathways, this compound demonstrates significant anti-tumor activity in preclinical models and has shown clinical benefit in NSCLC patients with MET alterations. The comprehensive preclinical and clinical data, supported by robust experimental methodologies, establish a strong rationale for the continued development and clinical application of this compound in molecularly selected NSCLC patient populations.

References

- 1. Phase II study investigating the efficacy and safety of this compound (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

Glesatinib: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (MGCD265) is an orally bioavailable, spectrum-selective inhibitor of several receptor tyrosine kinases (RTKs).[1] It has been investigated primarily for its potential in treating non-small cell lung cancer (NSCLC) and other solid tumors driven by genetic alterations in the MET and AXL pathways.[2][3][4] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used to characterize its activity.

Target Profile of this compound

This compound is a multi-targeted tyrosine kinase inhibitor with primary activity against MET, AXL, and MER, which are implicated in tumor growth, invasion, and resistance to therapy.[5] It also demonstrates inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) family.[5] Preclinical studies have shown that at clinically achievable doses, MET and AXL are the most relevant targets of this compound.[5]

Kinase Inhibition Profile

The kinase inhibition profile of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data on its inhibitory activity against key kinases.

| Kinase Target | IC50 (nmol/L) | Assay Type | Reference |

| MET (Wild-Type) | 19 | Enzyme-based kinase assay | [6] |

| AXL | < 75 | Biochemical/Cellular assays | [6] |

| MERTK | < 75 | Biochemical/Cellular assays | [6] |

| PDGFR Family | < 75 | Biochemical/Cellular assays | [6] |

| VEGFR2 | 172 | Biochemical/Cellular assays | [6] |

| SMO | Not specified | Dual inhibitor | [7] |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates greater potency.

Kinase Selectivity

A key aspect of a kinase inhibitor's profile is its selectivity, which is the degree to which it inhibits the intended target(s) over other kinases in the kinome. This compound is described as a "spectrum-selective" inhibitor.[8] Profiling against a panel of over 200 kinases indicated that this compound primarily inhibits MET, Axl, MERTK, and the PDGFR family at concentrations below 75 nmol/L.[6] This suggests a degree of selectivity for these targets at clinically relevant concentrations. VEGFR2 is the most potently inhibited kinase outside of this primary group, with an IC50 of 172 nmol/L.[6]

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its primary targets, MET and AXL. These pathways are crucial for cell proliferation, survival, and migration.

Experimental Protocols

The characterization of this compound's activity relies on a variety of standardized and specialized experimental protocols.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

-

Reaction Setup : A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with necessary co-factors (e.g., MgCl2, MnCl2).

-

Compound Incubation : this compound, at various concentrations, is added to the reaction mixture and incubated to allow for binding to the kinase.

-

Initiation of Reaction : The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

-

Reaction Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination of Reaction : The reaction is stopped by the addition of a quenching solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane.

-

Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel into the substrate using a scintillation counter or phosphorimager.

-

Data Analysis : The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Seeding : Tumor cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition : An equal volume of CellTiter-Glo® reagent is added to each well.

-

Lysis and Signal Stabilization : The plate is mixed on an orbital shaker for a short period to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement : The luminescence of each well is measured using a luminometer.

-

Data Analysis : The luminescent signal is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each this compound concentration, and the IC50 value is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and profiling of a kinase inhibitor like this compound.

Conclusion

This compound is a spectrum-selective kinase inhibitor with potent activity against MET, AXL, and MERTK. Its mechanism of action involves the inhibition of key downstream signaling pathways, leading to reduced tumor cell proliferation and survival. The data presented in this guide, derived from a range of biochemical and cellular assays, provide a comprehensive overview of this compound's target profile and kinase selectivity for researchers and drug development professionals. Further investigation and clinical trials are ongoing to fully elucidate its therapeutic potential.

References

- 1. crossfire-oncology.com [crossfire-oncology.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase II study investigating the efficacy and safety of this compound (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Study Evaluating this compound (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 6. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound Exhibits Antitumor Activity in Lung Cancer Models and Patients Harboring MET Exon 14 Mutations and Overcomes Mutation-mediated Resistance to Type I MET Inhibitors in Nonclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to Glesatinib for MET Exon 14 Skipping Mutations

Abstract

The mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including a subset of non-small cell lung cancer (NSCLC).[1][2] Mutations that cause skipping of MET exon 14 (METex14) lead to impaired receptor degradation, resulting in prolonged downstream signaling and tumor progression.[2][3][4] this compound (formerly MGCD265) is a spectrum-selective, oral tyrosine kinase inhibitor of MET and AXL that has demonstrated clinical activity in patients with MET-altered cancers.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data in the context of MET exon 14 skipping mutations, and detailed experimental protocols relevant to its study.

The Biology of MET Exon 14 Skipping

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and motility.[2][7] The juxtamembrane domain of the MET receptor, encoded by exon 14, contains the binding site (Y1003) for the E3 ubiquitin ligase, Casitas B-lineage lymphoma (CBL).[3] The binding of CBL targets the MET receptor for ubiquitination and subsequent degradation, a key negative feedback mechanism.[3][4]

Hundreds of different genomic alterations, including point mutations, insertions, and deletions at splice sites, can disrupt the normal splicing of MET pre-mRNA, leading to the skipping of exon 14.[2][7] The resulting MET protein lacks the CBL binding site, which impairs its degradation, leading to receptor accumulation and sustained, ligand-independent activation of oncogenic signaling pathways like PI3K/Akt and MAPK. METex14 skipping mutations are found in approximately 3-4% of NSCLC cases and are typically mutually exclusive with other known oncogenic drivers.[1][7]

This compound: Mechanism of Action

This compound is a potent, ATP-competitive, spectrum-selective inhibitor of MET and AXL, exhibiting a Type II binding mode.[8] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This distinct binding mode may allow this compound to overcome certain resistance mutations that affect Type I inhibitors.[1][8] Preclinical studies have shown that this compound can effectively inhibit MET signaling and demonstrate anti-tumor activity in models driven by METex14 mutations.[1][8] Furthermore, it has shown efficacy against acquired resistance mutations in the MET activation loop (e.g., Y1230C/H) that confer resistance to Type I inhibitors.[1][8]

MET Signaling Pathway and this compound Inhibition

Caption: MET signaling pathway in wild-type vs. METex14 skipping and this compound inhibition.

Preclinical Data

This compound has demonstrated potent anti-tumor activity in preclinical models of NSCLC harboring METex14 skipping mutations.

In Vitro Activity

In cellular assays, this compound effectively inhibits the growth of cancer cell lines with MET alterations.

| Cell Line | Cancer Type | MET Alteration | IC50 Value | Reference |

| H1299 | NSCLC | Not Specified | 0.08 µM | [9] |

Note: Specific IC50 values for METex14 mutant cell lines were not detailed in the provided search results, but potent inhibition was described.

In Vivo Activity

This compound has shown marked tumor regression in patient-derived xenograft (PDX) models driven by METex14 mutations.[8] In one study, oral administration of this compound at 15 mg/kg/day for 40 weeks resulted in a significant decrease in tumor size in a xenograft model.

Clinical Data

This compound has been evaluated in Phase I and Phase II clinical trials for patients with advanced solid tumors, including NSCLC with MET alterations.

Phase I Study (NCT00697632)

This study was designed to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and safety profile of this compound.[5][10] Due to formulation changes to improve bioavailability, the study evaluated several formulations, ultimately selecting the spray-dried dispersion (SDD) tablet at 750 mg twice daily as the preferred dose.[5][10]

Table 4.1.1: Efficacy in NSCLC Patients from Phase I Trial [5][10]

| Patient Population | Objective Response Rate (ORR) | Notes |

| NSCLC with MET/AXL mutation or amplification | 25.9% | - |

| NSCLC with MET-activating mutations | 30.0% | All 6 partial responses occurred in patients with MET exon 14 deletion mutations. |

Table 4.1.2: Common Treatment-Related Adverse Events (at MTDs) [5][10]

| Adverse Event | This compound FBS 1050 mg BID (N=42) | This compound SDD 750 mg BID (N=36) |

| Diarrhea | 83.3% | 75.0% |

| Nausea | 57.1% | 30.6% |

| Vomiting | 45.2% | 25.0% |

| Increased Alanine Aminotransferase | 45.2% | 30.6% |

| Increased Aspartate Aminotransferase | 47.6% | 27.8% |

Phase II Study (NCT02544633)

This open-label study investigated the efficacy and safety of this compound in patients with advanced, previously treated NSCLC with MET activating alterations.[11] The study was terminated early by the sponsor due to modest clinical activity, which was potentially linked to suboptimal drug bioavailability.[11]

Table 4.2.1: Efficacy Results from Phase II Trial [11]

| Patient Cohort | N | Objective Response Rate (ORR) | Median PFS | Median OS |

| Overall | 68 | 11.8% | 4.0 months | 7.0 months |

| METex14 (Tumor Tissue) | 28 | 10.7% | - | - |

| METex14 (ctDNA) | 8 | 25.0% | - | - |

| MET Amplification (Tumor Tissue) | 20 | 15.0% | - | - |

| MET Amplification (ctDNA) | 12 | 0% | - | - |

Experimental Protocols

The following sections describe representative methodologies for key experiments used in the evaluation of this compound.

In Vitro MET Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound like this compound against the MET kinase using a luminescence-based assay that quantifies ADP production.

Objective: To determine the IC50 of this compound against MET kinase.

Materials:

-

Recombinant human c-MET kinase

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

-

PTK substrate (e.g., Poly(Glu:Tyr 4:1))

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 10% DMSO, typically at 10-fold the desired final concentrations.

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Km for MET), and the PTK substrate.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or control (10% DMSO for positive control) to the wells of a microplate.

-

Add 10 µL of 1x Kinase Assay Buffer to "Blank" wells.

-

Add 12.5 µL of the Master Mix to all wells.

-

Initiate the reaction by adding 10 µL of diluted c-MET kinase to all wells except the "Blank" wells.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (blank) controls. Plot the percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for MET Pathway Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of MET and downstream effectors like Akt in METex14 mutant cells.

Objective: To confirm this compound's inhibition of MET signaling in a cellular context.

Procedure:

-

Cell Culture and Treatment: Culture METex14 mutant NSCLC cells to ~80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 4 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-MET (Tyr1234/1235)

-

Total MET

-

Phospho-Akt (Ser473)

-

Total Akt

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for enrolling and treating patients in a clinical study for this compound in METex14 NSCLC, based on the design of the NCT02544633 trial.[11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. portlandpress.com [portlandpress.com]

- 3. MET exon 14 skipping mutation drives cancer progression and recurrence via activation of SMAD2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ascopubs.org [ascopubs.org]

- 8. cris.bgu.ac.il [cris.bgu.ac.il]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Phase I Study Evaluating this compound (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase II study investigating the efficacy and safety of this compound (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

Glesatinib's Inhibition of AXL in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (MGCD265) is a spectrum-selective, oral tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity by targeting key oncogenic drivers, including the AXL receptor tyrosine kinase.[1][2][3] Dysregulation of the AXL signaling pathway is a critical factor in tumor progression, metastasis, and the development of therapeutic resistance in various cancers.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on AXL inhibition, supported by a compilation of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: AXL Inhibition

AXL, a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases, is activated by its ligand, growth arrest-specific 6 (Gas6).[4][7] This activation triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which are crucial for cell survival, proliferation, migration, and invasion.[8][9] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of AXL and preventing its phosphorylation and subsequent activation, thereby disrupting these oncogenic signaling networks.[9][10]

AXL Signaling Pathway

The AXL signaling cascade plays a pivotal role in cancer biology. Upon Gas6 binding, AXL dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of pathways that promote epithelial-to-mesenchymal transition (EMT), enhance DNA damage repair, and contribute to an immunosuppressive tumor microenvironment.[6][11]

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inderocro.com [inderocro.com]

- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

Glesatinib: A Technical Guide to Overcoming P-glycoprotein-Mediated Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of glesatinib's efficacy in overcoming P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells. This compound, a dual inhibitor of c-Met and SMO, has demonstrated significant potential in resensitizing resistant cancer cells to conventional chemotherapeutic agents. This document outlines the mechanism of action, presents key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes.

Introduction to P-glycoprotein Mediated Multidrug Resistance

Multidrug resistance is a primary obstacle in cancer chemotherapy, often leading to treatment failure.[1][2][3] A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1][4] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally and mechanistically diverse chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[4][5][6] The development of agents that can inhibit P-gp activity is a promising strategy to circumvent MDR and restore the effectiveness of anticancer drugs.[1][5][6]

This compound's Role in Reversing P-gp Mediated MDR

This compound is a tyrosine kinase inhibitor (TKI) currently under clinical investigation.[1][2][3] Beyond its primary targets, this compound has been identified as a potent antagonist of P-gp-mediated MDR.[1][2][7] It effectively sensitizes P-gp-overexpressing cancer cells to various chemotherapeutic agents, including paclitaxel, doxorubicin, and colchicine.[1][2] This effect is achieved without altering the expression or cellular localization of P-gp.[1][2] Instead, this compound directly inhibits the transporter's efflux function.[1][2]

Quantitative Analysis of this compound's Efficacy

The reversal of P-gp-mediated resistance by this compound has been quantified through in vitro studies. The following tables summarize the key findings, including the half-maximal inhibitory concentrations (IC50) and resistance folds (RF) in various cell lines.

Table 1: Cytotoxicity of this compound in P-gp Overexpressing and Parental Cell Lines

| Cell Line | Type | This compound IC50 (μM) |

| KB-3-1 | Parental Epidermoid Carcinoma | > 10 |

| KB-C2 | P-gp Overexpressing | ~7.5 |

| SW620 | Parental Colon Cancer | > 10 |

| SW620/Ad300 | P-gp Overexpressing | ~8.0 |

| HEK293/pcDNA3.1 | Parental Embryonic Kidney | > 10 |

| HEK293/ABCB1 | P-gp Transfected | ~6.0 |

Data extracted from studies demonstrating this compound's intrinsic cytotoxicity.[8][9][10]

Table 2: Reversal of P-gp Mediated Resistance by this compound (3 µM)

| Cell Line | Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with this compound | Resistance Fold (RF) without this compound | Resistance Fold (RF) with this compound | Fold Reversal |

| KB-C2 | Paclitaxel | 485.3 ± 45.2 | 18.7 ± 2.1 | 161.8 | 6.2 | 26.0 |

| Doxorubicin | 12.4 ± 1.3 µM | 0.5 ± 0.1 µM | 103.3 | 4.2 | 24.6 | |

| Colchicine | 398.7 ± 37.5 | 15.2 ± 1.8 | 132.9 | 5.1 | 26.1 | |

| SW620/Ad300 | Paclitaxel | 320.6 ± 29.8 | 15.1 ± 1.7 | 106.9 | 5.0 | 21.4 |

| Doxorubicin | 10.8 ± 1.1 µM | 0.6 ± 0.1 µM | 90.0 | 5.0 | 18.0 | |

| HEK293/ABCB1 | Paclitaxel | 289.4 ± 27.3 | 12.8 ± 1.5 | 96.5 | 4.3 | 22.4 |

Data represents the mean ± SD from three independent experiments. The fold reversal is calculated by dividing the RF without this compound by the RF with this compound.[1]

Mechanism of Action: Inhibition of P-gp Efflux Function

This compound's ability to overcome MDR stems from its direct interaction with P-gp, leading to the inhibition of its efflux function. This is supported by several key experimental findings:

-

Increased Intracellular Drug Accumulation: this compound significantly increases the intracellular accumulation of P-gp substrates, such as [3H]-paclitaxel, in P-gp-overexpressing cells.[1]

-

Inhibition of Drug Efflux: Correspondingly, this compound inhibits the efflux of these substrates from the cancer cells.[1]

-

Stimulation of P-gp ATPase Activity: this compound stimulates the ATPase activity of P-gp in a dose-dependent manner.[1][2] This is a characteristic feature of P-gp inhibitors that compete with substrates for binding to the transporter.

-

No Effect on P-gp Expression: Western blot analysis has confirmed that this compound does not alter the protein expression levels of P-gp.[1][11]

-

Computational Docking Studies: Molecular docking studies indicate that this compound binds to the drug-binding pocket of human P-gp through hydrogen bonds and other interactions.[2][12]

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

P-glycoprotein-Mediated Drug Efflux and Inhibition by this compound

Caption: P-gp efflux mechanism and its inhibition by this compound.

Experimental Workflow for Assessing this compound's P-gp Inhibition

Caption: Workflow for cytotoxicity and resistance reversal assays.

Logical Relationship of this compound's Actions on P-gp

Caption: Logical flow of this compound's P-gp inhibitory mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on P-gp-mediated MDR.

Cell Lines and Culture Conditions

-

Cell Lines:

-

Human epidermoid carcinoma KB-3-1 (parental) and its colchicine-selected P-gp-overexpressing counterpart, KB-C2.[1]

-

Human colon cancer SW620 (parental) and its doxorubicin-selected P-gp-overexpressing variant, SW620/Ad300.[1]

-

Human embryonic kidney HEK293 cells transfected with an empty pcDNA3.1 vector (parental) or with the human ABCB1 gene (HEK293/ABCB1).[1]

-

-

Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Incubation: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

-

Selection Pressure: For resistant cell lines, the corresponding selection agent (e.g., colchicine for KB-C2, doxorubicin for SW620/Ad300) is periodically added to the culture medium to maintain P-gp expression.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the chemotherapeutic agent, with or without a fixed concentration of this compound.

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software.

Drug Accumulation and Efflux Assay

-

Cell Seeding: Cells are seeded in 6-well plates and grown to 80-90% confluency.

-

Pre-incubation: For the accumulation assay, cells are pre-incubated with or without this compound in a serum-free medium for 1 hour at 37°C.

-

[3H]-Paclitaxel Addition: Radiolabeled [3H]-paclitaxel is added to the medium, and the cells are incubated for another 2 hours.

-

Washing: The cells are then washed three times with ice-cold PBS to remove extracellular radioactivity.

-

Cell Lysis: The cells are lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Scintillation Counting: The radioactivity of the cell lysates is measured using a liquid scintillation counter.

-

Efflux Assay: For the efflux assay, after the 2-hour incubation with [3H]-paclitaxel, the cells are washed and incubated in a fresh, drug-free medium with or without this compound for various time points. The radioactivity remaining in the cells at each time point is measured.

-

Protein Quantification: The total protein content of the cell lysates is determined using a BCA protein assay kit to normalize the radioactivity counts.

P-gp ATPase Assay

-

Membrane Vesicle Preparation: Crude membrane vesicles containing P-gp are prepared from P-gp-overexpressing cells.

-

Assay Reaction: The ATPase activity is measured as the vanadate-sensitive release of inorganic phosphate (Pi) from ATP. The reaction mixture contains membrane vesicles, this compound at various concentrations, and Mg-ATP in an assay buffer.

-

Incubation: The reaction is initiated by adding ATP and incubated at 37°C.

-

Reaction Termination: The reaction is stopped by adding a stop solution.

-

Phosphate Detection: The amount of released inorganic phosphate is determined colorimetrically by measuring the absorbance of a molybdate-malachite green-phosphate complex.

-

Data Analysis: The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a P-gp inhibitor like sodium orthovanadate.

Western Blot Analysis for P-gp Expression

-

Cell Lysis: Cells are treated with this compound for specified durations, after which they are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for P-gp (e.g., C219). A loading control antibody (e.g., anti-β-actin) is also used.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Conclusion

This compound demonstrates a clear and potent ability to overcome P-glycoprotein-mediated multidrug resistance. By directly inhibiting the efflux function of P-gp, this compound restores the sensitivity of resistant cancer cells to a range of chemotherapeutic agents. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a potential chemosensitizing agent in clinical oncology. The continued investigation of such P-gp inhibitors is crucial in the ongoing effort to combat multidrug resistance in cancer.

References

- 1. This compound, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]

- 4. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Glesatinib (MGCD265)

This compound (also known as MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor developed to target key oncogenic drivers in various solid tumors.[1][2][3] Its discovery and development have focused on inhibiting the mesenchymal-epithelial transition factor (MET) and AXL receptor tyrosine kinases, pathways frequently dysregulated in cancer, leading to tumor growth, metastasis, and therapeutic resistance.[1][4][5]

Chemical Properties and Structure

-

IUPAC Name: N-[(3-Fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}-2-pyridinyl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide[6]

-

Formula: C₃₁H₂₇F₂N₅O₃S₂[6]

-

Molar Mass: 619.71 g·mol⁻¹[6]

Core Mechanism of Action

This compound is a potent, ATP-competitive small-molecule inhibitor.[7] Unlike many other MET inhibitors that exhibit a type I binding mode to the active kinase conformation, this compound demonstrates a type II binding mode, targeting the inactive "DFG-out" conformation.[7] This distinct mechanism allows it to overcome resistance mediated by certain MET activation loop mutations that confer resistance to type I inhibitors.[7] Its primary targets at clinically relevant concentrations are the MET and AXL receptor tyrosine kinases.[8]

Inhibition of MET Signaling Pathway

The MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, activating downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways.[7][8] These pathways are crucial for cell survival, growth, and motility.[7] Aberrant MET activation, through mutations (such as exon 14 skipping) or gene amplification, is a known oncogenic driver in non-small cell lung cancer (NSCLC) and other tumors.[1][7] this compound directly inhibits MET phosphorylation, thereby blocking these downstream signals.[7]

Inhibition of AXL Signaling Pathway

The AXL receptor and its ligand, Growth Arrest-Specific 6 (Gas6), play critical roles in tumor progression, metastasis, and the development of resistance to therapies, including EGFR inhibitors.[7][9] Activation of AXL triggers similar downstream pro-survival pathways as MET, including PI3K/Akt and MEK/Erk.[9] By inhibiting AXL, this compound can potentially overcome AXL-mediated therapeutic resistance.[1]

Preclinical Development

The preclinical evaluation of this compound established its potency, selectivity, and anti-tumor activity both in biochemical assays and in complex biological systems.

In Vitro Studies

This compound was profiled against a large panel of kinases, demonstrating high potency for MET and AXL.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | Assay Type | IC₅₀ Value (nmol/L) | Reference |

|---|---|---|---|

| MET (Wild-Type) | Enzyme-based kinase | 19 | [7] |

| AXL | Biochemical/Cellular | < 75 | [7] |

| MERTK | Biochemical/Cellular | < 75 | [7] |

| PDGFR Family | Biochemical/Cellular | < 75 | [7] |

| VEGFR2 | Biochemical | 172 |[7] |

This compound demonstrated potent inhibition of MET-driven cell growth and signaling in various cancer cell lines.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Key Alteration | Effect Measured | IC₅₀ Value | Reference |

|---|---|---|---|---|---|

| NCI-H441 | NSCLC | MET amplified (low-level) | Inhibition of HGF-stimulated growth | - | [7] |

| NCI-H596 | NSCLC | METex14 del mutant | Inhibition of HGF-stimulated growth | - | [7] |

| Hs746T | NSCLC | METex14 del, amplified | Inhibition of growth (HGF-independent) | - | [7] |

| H1299 | NSCLC | - | Inhibition of cell growth | 0.08 µM | [10] |

| KB-C2, SW620/Ad300, HEK293/ABCB1 | P-gp overexpressing | - | Cytotoxicity | 5-10 µM |[10] |

In Vivo Studies

This compound showed significant anti-tumor activity in multiple mouse xenograft models, including patient-derived xenografts (PDX).

Table 3: Summary of In Vivo Efficacy in Xenograft Models

| Model Type | MET Alteration | This compound Dose & Schedule | Outcome | Reference |

|---|---|---|---|---|

| Hs746T Cell Line Xenograft | METex14 del, amplified | 60 mg/kg, once daily, oral | Marked tumor regression | [7] |

| LU2503 & LU5381 PDX Models | METex14 skipping | 60 mg/kg, once daily, oral | Marked tumor regression | [7] |

| NIH/3T3 Xenograft (MET Y1230C, D1228N) | MET A-loop mutations | 60 mg/kg, once daily, oral | Tumor growth inhibition (overcame resistance) |[7] |

Experimental Protocols

Cell Viability Assay

-

Procedure: Cancer cell lines (e.g., NCI-H441, NCI-H596, Hs746T) were treated with varying concentrations of this compound, with or without 50 ng/mL of human hepatocyte growth factor (hHGF).[7]

-

Incubation: Cells were treated for 3 days.[7]

-

Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[7]

Immunoblotting

-

Lysate Preparation: Protein lysates were harvested using Cell Signaling Technology lysis buffer supplemented with protease and phosphatase inhibitors. Protein concentration was quantified via a BCA protein assay.[7]

-

Electrophoresis & Transfer: Normalized lysates were run on gels and transferred to polyvinylidene difluoride (PVDF) membranes.[7]

-

Antibodies: Primary antibodies used included pMET, MET, pAKT, AKT, pMEK, MEK, pERK, and ERK (all from Cell Signaling Technology). Near-infrared secondary antibodies were used for detection.[7]

-

Imaging: Immunoblots were scanned and analyzed on a LI-COR Odyssey CLx Imager.[7]

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nu/nu or SCID mice) were used.[7] For some studies, SCID mice expressing the human HGF transgene (hHGFtg-SCID) were utilized to ensure complete activation of human MET variants.[7]

-

Cell Implantation: Cells like Hs746t were suspended in Matrigel and injected subcutaneously into the flank of the mice.[7]

-

Drug Formulation & Administration: this compound was formulated in 5% DMSO/45% PEG400/50% saline. Mice were dosed at 60 mg/kg once daily via oral gavage.[7]

-

Monitoring: Tumor volumes were measured twice weekly with Vernier calipers.[7]

Clinical Development

This compound has been evaluated in multiple clinical trials to determine its safety, tolerability, pharmacokinetics, and anti-tumor efficacy.

Phase I Study (NCT00697632)

This first-in-human study evaluated this compound in patients with advanced solid tumors, determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4][11] Due to suboptimal exposure with early glycolate salt formulations, development focused on a free-base suspension (FBS) capsule and a spray-dried dispersion (SDD) tablet.[4][11]

Table 4: Summary of Phase I Clinical Trial (NCT00697632) Results

| Parameter | FBS Capsule Formulation | SDD Tablet Formulation | Reference |

|---|---|---|---|

| Maximum Tolerated Dose (MTD) | 1050 mg twice daily | 750 mg twice daily | [4][11] |

| Most Frequent Adverse Events | Diarrhea (83.3%) | Diarrhea (75.0%) | [4][11] |

| Nausea (57.1%) | Nausea (30.6%) | [4][11] | |

| Vomiting (45.2%) | Vomiting (25.0%) | [4][11] | |

| Increased ALT (45.2%) | Increased ALT (30.6%) | [4][11] | |

| Increased AST (47.6%) | Increased AST (27.8%) | [4][11] |

| RP2D Selection | - | 750 mg twice daily |[4][11] |

Phase II Study in NSCLC (NCT02544633)

This trial evaluated the efficacy of this compound in NSCLC patients with activating genetic alterations in the MET gene.[1] While the study was terminated early by the sponsor due to modest overall clinical activity, it provided key insights into the patient populations most likely to respond.[12]

Table 5: Phase II Clinical Trial (NCT02544633) Efficacy in NSCLC Patients

| Patient Cohort (by Biomarker) | Objective Response Rate (ORR) | Median Progression-Free Survival | Median Overall Survival | Reference |

|---|---|---|---|---|

| Overall Population (n=68) | 11.8% | 4.0 months | 7.0 months | [12] |

| METex14 Mutations (Tumor Test) | 10.7% | - | - | [12] |

| METex14 Mutations (ctDNA Test) | 25.0% | - | - | [12] |

| MET Amplification (Tumor Test) | 15.0% | - | - |[12] |

In the earlier Phase I expansion, all six partial responses in NSCLC patients occurred in those with MET exon 14 deletion mutations.[4][11]

Combination Therapy Studies

This compound has also been explored in combination with other anti-cancer agents.

-

With Erlotinib or Docetaxel (NCT00975767): A Phase I study in advanced solid tumors showed the combinations had an acceptable safety profile but with modest efficacy signals.[8][13] The objective response rate was 1.8% with erlotinib and 12.0% with docetaxel.[8]

-

With Nivolumab (NCT02954991): A Phase II study was initiated to evaluate this compound in combination with the PD-1 inhibitor nivolumab in patients with advanced NSCLC.[14][15]

References

- 1. Mirati Therapeutics Initiates this compound (MGCD265) Phase 2 Trial In Non-Small Cell Lung Cancer (NSCLC) [prnewswire.com]

- 2. selleckchem.com [selleckchem.com]

- 3. MGCD265 (this compound) - Chemietek [chemietek.com]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. inderocro.com [inderocro.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 9. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Phase I Study Evaluating this compound (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase II study investigating the efficacy and safety of this compound (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I Study of this compound (MGCD265) in Combination with Erlotinib or Docetaxel in Patients with Advanced Solid Tumors - ProQuest [proquest.com]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Glesatinib's Preclinical Profile in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of glesatinib, a potent and selective inhibitor of the MET, AXL, and ROS1 receptor tyrosine kinases. The information presented herein is curated from publicly available research and is intended to provide a comprehensive resource for professionals in the field of oncology drug development.

Introduction

This compound (MGCD265) is a small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in a range of preclinical solid tumor models. Its primary mechanism of action involves the inhibition of the MET (Mesenchymal-Epithelial Transition factor), AXL, and ROS1 signaling pathways, which are frequently dysregulated in various cancers and are key drivers of tumor growth, proliferation, metastasis, and drug resistance. This document summarizes the key preclinical findings, including in vitro potency, in vivo efficacy, and the methodologies employed in these critical studies.

Mechanism of Action and Signaling Pathways

This compound is classified as a type II MET inhibitor, binding to the inactive "DFG-out" conformation of the MET kinase domain. This distinct binding mode allows it to overcome resistance mechanisms that affect type I MET inhibitors, such as mutations in the MET activation loop (e.g., Y1230H). The inhibition of MET, AXL, and ROS1 by this compound leads to the downregulation of several downstream signaling cascades crucial for cancer cell survival and proliferation, including the RAS/MAPK and PI3K/AKT pathways.

In Vitro Studies

Kinase Inhibition

This compound's potency against its primary targets has been quantified through in vitro kinase assays.

| Target | IC50 (nM) | Reference |

| MET (Wild-Type) | 19 | |

| MET (Y1230H) | - | - |

| MET (D1228N) | - | - |

| AXL | - | - |

| ROS1 | - | - |

Note: Specific IC50 values for mutant MET, AXL, and ROS1 are not consistently reported in the reviewed literature.

Cell Viability and Proliferation

The anti-proliferative effects of this compound have been evaluated across a panel of solid tumor cell lines, particularly those with known MET alterations.

| Cell Line | Cancer Type | MET Status | IC50 (nM) | Reference |

| Hs746T | Gastric | MET Amplification | ~20 | |

| EBC-1 | Lung | MET Amplification | ~10 | |

| SNU-5 | Gastric | MET Amplification | ~30 | |

| MKN-45 | Gastric | MET Amplification | - | |

| H441 | Lung | MET Exon 14 Skipping | ~50 | |

| H596 | Lung | MET Exon 14 Skipping | ~40 |

Note: IC50 values are approximate and can vary based on experimental conditions.

Overcoming Resistance

A key finding from preclinical studies is this compound's ability to inhibit MET variants that confer resistance to type I MET inhibitors. In cellular models, this compound demonstrated sustained activity against cell lines with acquired resistance to crizotinib, a type I inhibitor, driven by mutations such as Y1230H in the MET activation loop.

In Vivo Studies

Xenograft Models

This compound has demonstrated significant tumor growth inhibition and regression in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of solid tumors.

| Model | Cancer Type | MET Status | This compound Dose | Tumor Growth Inhibition (%) | Reference |

| Hs746T (CDX) | Gastric | MET Amplification | 60 mg/kg, daily | >100 (regression) | |

| EBC-1 (CDX) | Lung | MET Amplification | 60 mg/kg, daily | >100 (regression) | |

| LU-01-0418 (PDX) | Lung | MET Exon 14 Skipping | 60 mg/kg, daily | >100 (regression) | |

| ST253 (PDX) | Gastric | MET Amplification | 60 mg/kg, daily | >100 (regression) |

Note: Tumor growth inhibition greater than 100% indicates tumor regression.

Pharmacodynamics

In vivo studies have confirmed that this compound effectively inhibits MET phosphorylation in tumor tissues. Western blot analysis of tumor lysates from this compound-treated mice showed a significant reduction in phosphorylated MET (p-MET) levels compared to vehicle-treated controls, demonstrating target engagement and inhibition in a physiological setting.

Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound. For detailed, step-by-step instructions, it is recommended to consult the original research articles and standard laboratory manuals.

In Vitro Kinase Assay

Methodology: The inhibitory activity of this compound against MET, AXL, and ROS1 kinases is typically determined using a radiometric or fluorescence-based assay. Recombinant kinase enzyme is incubated with a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound in a suitable reaction buffer. Following incubation, the extent of substrate phosphorylation is quantified. The concentration of this compound that inhibits 50% of the kinase activity (IC50) is then calculated from the dose-response curve.

Cell Viability Assay (MTT/CellTiter-Glo)

Methodology: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of this compound concentrations for a period of 72 hours. Cell viability is assessed using either the MTT assay, which measures the metabolic activity of viable cells via the reduction of a tetrazolium salt to formazan, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The resulting data is used to generate dose-response curves and calculate IC50 values.

Western Blotting

Methodology: To assess the impact of this compound on intracellular signaling, cells are treated with the compound for a specified duration. Subsequently, cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membranes are then incubated with primary antibodies specific for total and phosphorylated forms of MET, AKT, and ERK. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Models

Methodology: Fresh tumor tissue from a patient's surgery is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice). Once the tumors are established and have reached a specified volume, they are excised, fragmented, and re-implanted into a larger cohort of mice for treatment studies. Mice bearing established tumors are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. Tumor growth is monitored regularly by caliper measurements, and animal well-being is assessed. At the end of the study, tumors are often harvested for pharmacodynamic analysis.

Conclusion

The preclinical data for this compound strongly support its potent and selective inhibition of MET, AXL, and ROS1. In a variety of solid tumor models, particularly those with MET dysregulation, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity, both in vitro and in vivo. A notable feature of this compound is its ability to overcome resistance to type I MET inhibitors, highlighting its potential as a valuable therapeutic option for patients who have developed resistance to other MET-targeted therapies. The comprehensive preclinical evaluation of this compound has provided a solid foundation for its continued clinical development in solid tumors.

The Structural Basis of Glesatinib's Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (MGCD265) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[1][2][3] This technical guide provides an in-depth overview of the structural and molecular basis of this compound's inhibitory activity against its key kinase targets. A primary focus is placed on its interaction with the MET receptor tyrosine kinase, a key driver in various cancers. This document outlines the quantitative biochemical and cellular data, details the experimental methodologies used to elucidate these findings, and provides visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Kinase Inhibition Profile

This compound functions as an ATP-competitive inhibitor of several receptor tyrosine kinases.[1] Its primary targets include MET, AXL, MERTK, the PDGFR family, and VEGFR2.[1][4] It also demonstrates inhibitory activity against other kinases such as RON and Tie-2.[5] A key feature of this compound is its classification as a type II inhibitor of MET, binding to the inactive "DFG-out" conformation of the kinase domain. This distinct binding mode allows this compound to overcome resistance mechanisms that affect type I MET inhibitors, which bind to the active "DFG-in" conformation.[1][6]

Quantitative Kinase Inhibition Data

The inhibitory potency of this compound against a panel of wild-type and mutant kinases has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy.

| Kinase Target | Assay Type | IC50 (nmol/L) | Reference |

| MET (Wild-Type) | Biochemical | 19 | [1] |

| MET (D1228N mutant) | Biochemical | Data not specified | [1] |

| MET (Y1230C mutant) | Biochemical | Data not specified | [1] |

| MET (Y1230H mutant) | Biochemical | Data not specified | [1] |

| AXL | Cellular | Not specified below 75 nmol/L | [1] |

| MERTK | Cellular | Not specified below 75 nmol/L | [1] |

| PDGFR Family | Cellular | Not specified below 75 nmol/L | [1] |

| VEGFR2 | Biochemical | 172 | [7] |

| NSCLC H1299 Cell Line | Cellular (Viability) | 80 | [8] |

| KB-C2, SW620/Ad300, HEK293/ABCB1 | Cellular (Cytotoxicity) | 5000 - 10000 | [8][9] |

Further profiling indicates that this compound inhibits MET, Axl, MERTK, and the PDGFR family at concentrations below 75 nmol/L in cellular assays.[1]

Structural Insights into this compound-MET Interaction

The structural basis for this compound's potent and selective inhibition of MET, particularly its ability to overcome resistance, has been elucidated through molecular modeling studies.[1]

Binding Mode: this compound exhibits a type II binding mode, engaging the MET kinase domain in its inactive DFG-out conformation. This is distinct from type I inhibitors like crizotinib, which bind to the active DFG-in state. The "DFG-out" conformation is characterized by the flip of the Asp-Phe-Gly (DFG) motif, which creates a hydrophobic pocket adjacent to the ATP-binding site. This compound extends into this hydrophobic pocket, a feature that is critical for its high-affinity binding and its activity against certain resistance mutations.[1]

Overcoming Resistance: Resistance to type I MET inhibitors can arise from mutations in the activation loop, such as at residues D1228 and Y1230.[1] These mutations can stabilize the active conformation of the kinase, reducing the binding affinity of type I inhibitors. Because this compound binds to the inactive conformation and its binding is not dependent on the specific conformation of the activation loop, it retains activity against these common resistance mutations.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's kinase inhibition.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes.

General Protocol (as adapted from commercially available kits): [10][11][12][13]

-

Reagents:

-

Purified recombinant kinase (e.g., MET, VEGFR2).

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

-

ATP at a concentration near the Kₘ for the specific kinase.

-

Substrate (e.g., poly(Glu,Tyr) 4:1 for tyrosine kinases).

-

This compound serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Procedure:

-

Kinase reactions are set up in a multi-well plate format (e.g., 96-well or 384-well).

-

The kinase, substrate, and this compound at various concentrations are pre-incubated in the kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

-

The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Viability and Cytotoxicity Assays

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol using CellTiter-Glo® Luminescent Cell Viability Assay: [14][15][16][17][18]

-

Cell Culture:

-

Cancer cell lines (e.g., NCI-H441, NCI-H596, Hs746T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound (or vehicle control) and incubated for a specified period (e.g., 72 hours).

-

The plate and its contents are equilibrated to room temperature.

-

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.

-

The plate is mixed on an orbital shaker to induce cell lysis.

-

After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to determine the IC50 value.

-

Western Blotting for Kinase Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins in cellular models.

General Protocol: [19][20][21][22][23]

-

Cell Treatment and Lysis:

-

Cells are serum-starved and then treated with this compound at various concentrations for a specified time.

-

Where applicable, cells are stimulated with a ligand (e.g., HGF for MET) to induce kinase activation.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification and Electrophoresis:

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MET).

-

A corresponding primary antibody for the total protein is used on a parallel blot or after stripping the first antibody to serve as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Structural Analysis Methodologies

X-ray Crystallography (General Approach for Kinase-Inhibitor Complexes): [24][25][26][27][28]

-

Protein Expression and Purification: The kinase domain of the target protein is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.

-

Crystallization: The purified protein is crystallized, often in the presence of the inhibitor, by screening a wide range of conditions (e.g., pH, precipitant concentration, temperature).

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.

Molecular Modeling and Dynamics (General Approach): [29][30][31][32][33]

-

System Setup: A starting structure of the kinase-inhibitor complex (either from crystallography or homology modeling) is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Force Field Application: A force field (a set of parameters describing the potential energy of the atoms and molecules) is applied to the system.

-

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable conformations.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Simulation: A long-timescale molecular dynamics simulation is run to observe the dynamic behavior of the protein-ligand complex.

-

Analysis: The trajectory from the simulation is analyzed to understand the stability of the binding, key interactions, and conformational changes.

Signaling Pathways and Experimental Workflows